![molecular formula C14H20N6O B5631029 3,5-dimethyl-7-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5631029.png)
3,5-dimethyl-7-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, including cyclocondensation and reactions with hydrazine or hydroxylamine, leading to the formation of complex structures. For instance, the cyclocondensation of certain triazolopyrimidines with hydroxylamine or hydrazine yields various tetrahydro derivatives, highlighting the synthetic flexibility and complexity of these molecules (Desenko et al., 1998). Additionally, methods employing palladium-copper catalysis have been developed for the rapid synthesis of 3-aryl substituted tetrahydrotriazolopyrazines, demonstrating the applicability of transition metal-catalyzed processes in constructing such frameworks (Chowdhury et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of multiple heterocyclic rings, including triazole and pyrazine moieties. Structural determination techniques, such as NMR spectroscopy and X-ray crystallography, are crucial for elucidating the complex architectures of these molecules. For example, the structure of various synthesized compounds has been determined using 1H and 13C NMR, providing insights into their chemical environments and confirming the presence of the intended functional groups (Elotmani et al., 2002).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further functionalization. Reactions with active methylene compounds, hydrazine hydrate, and hydroxylamine, for instance, afford various substituted derivatives, indicating the versatility of these cores in synthetic chemistry (Farghaly, 2008). The ability to undergo cycloaddition, substitution, and ring transformation reactions further exemplifies the rich chemistry of these heterocycles.
properties
IUPAC Name |
1-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(2-methylpyrazol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-10-8-19(9-13-17-16-11(2)20(10)13)14(21)5-4-12-6-7-15-18(12)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWVUVPXPWEHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=NN=C(N12)C)C(=O)CCC3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-7-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine |
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